

5-chloro-1H-indazole-3-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-chloro-1H-indazole-3-carboxylic
Acid

Cat. No.: B093944

[Get Quote](#)

An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-chloro-1H-indazole-3-carboxylic acid**, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physical Properties

5-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₅CIN₂O₂.^{[1][2][3][4]} It is recognized for its role as a versatile building block in the synthesis of bioactive molecules.^[5]

Table 1: Physical and Chemical Properties of **5-chloro-1H-indazole-3-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	196.59 g/mol	[1] [2] [3] [4]
CAS Number	1077-95-8	[1] [2] [3] [4]
Appearance	White to off-white solid	[1]
Boiling Point (Predicted)	472.1 °C at 760 mmHg	[2]
Density (Predicted)	1.6 ± 0.1 g/cm ³	[2]
Flash Point (Predicted)	239.3 ± 23.2 °C	[2]
XLogP3 (Predicted)	2	[2]

Spectroscopic Data

While specific experimental spectra for **5-chloro-1H-indazole-3-carboxylic acid** are not readily available in the searched literature, data for the closely related precursor, 5-chloro-1H-indazole-3-carboxaldehyde, provides valuable insight into the expected spectral characteristics.

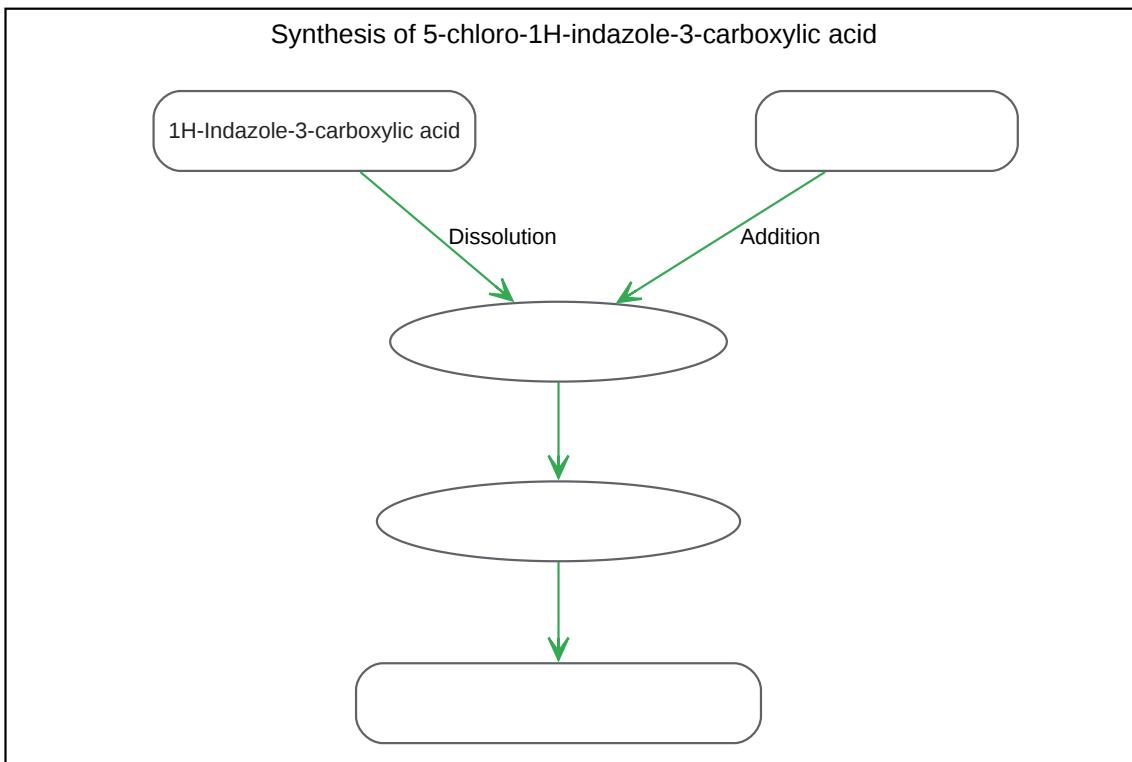
For 5-chloro-1H-indazole-3-carboxaldehyde:

- ¹H NMR (300 MHz, acetone-d₆): δ 13.28 (brs, 1H), 10.19 (s, H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H).[6]
- ¹³C NMR (75 MHz, acetone-d₆): δ 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 ppm.[6]
- IR (neat): ν = 3243, 1659, 1447, 1333, 1100, 926, 798 and 685 cm⁻¹.[6]
- HRMS (ESI-): m/z calculated for C₈H₄³⁵ClN₂O [M - H]⁻ 179.0012, found: 179.0012.[6]

The carboxylic acid derivative would exhibit a characteristic broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) and the carbonyl (C=O) stretch would likely shift to a lower wavenumber compared to the aldehyde. The ¹H NMR would show the absence of the aldehydic proton and the presence of a carboxylic acid proton, which is typically a broad

singlet. The ^{13}C NMR would show a signal for the carboxylic acid carbon in the range of 160-185 ppm.

Synthesis and Reactivity


Several synthetic routes for **5-chloro-1H-indazole-3-carboxylic acid** have been reported, highlighting its accessibility for research and development.

Synthesis from 1H-Indazole-3-carboxylic acid

A common method involves the direct chlorination of 1H-indazole-3-carboxylic acid.

Experimental Protocol:

- Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask equipped with a stirrer and a reflux condenser.
- Heat the mixture with stirring until the substrate is completely dissolved.
- Slowly add a solution of phosphorus oxychloride in anhydrous acetic acid dropwise to the reaction mixture.
- Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.
- Upon completion of the reaction, a white precipitate will form.
- Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
- Wash the solid sequentially with ethyl acetate and then with diethyl ether to obtain **5-chloro-1H-indazole-3-carboxylic acid**.^[1]

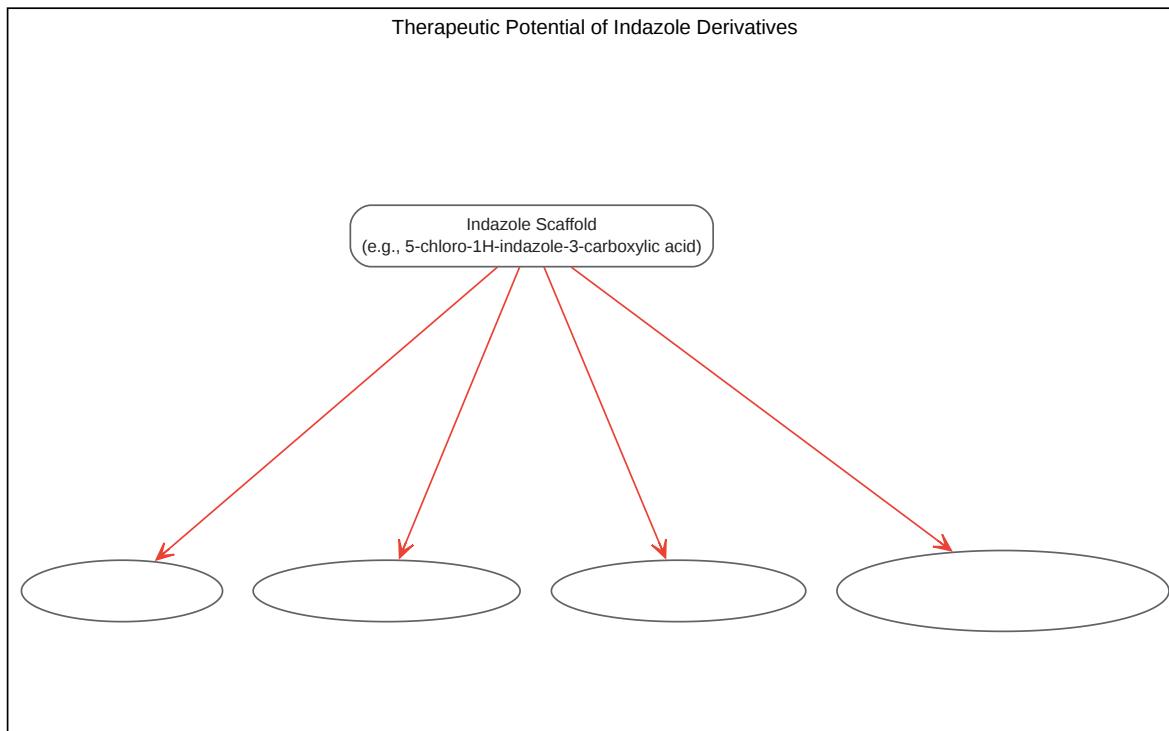
[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **5-chloro-1H-indazole-3-carboxylic acid**.

Other Synthetic Approaches

Alternative synthetic pathways include:

- Jacobson Indazole Synthesis: This method involves the reaction of *o*-acetamidophenylacetate or its amide with tert-butyl nitrite to form the corresponding ester or amide of 5-chloro-indazole-3-carboxylate, which is then hydrolyzed to the carboxylic acid.[\[1\]](#)
- From 5-chloro-3-cyanoindazole: Hydrolysis of 5-chloro-3-cyanoindazole can also yield the desired carboxylic acid.[\[1\]](#)
- From 5-chloro-N-acetylphenylhydrazine: This route involves a multi-step process including reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a Beckmann


rearrangement and ring closure.[\[1\]](#)

Biological Activity and Therapeutic Potential

Indazole and its derivatives are recognized as bioisosteres of indoles and exhibit a wide range of biological activities.[\[1\]](#) This makes **5-chloro-1H-indazole-3-carboxylic acid** a valuable scaffold in medicinal chemistry.

Reported activities of indazole derivatives include:

- Anti-inflammatory[\[1\]](#)
- Anti-tumor[\[1\]](#)
- Antioxidant[\[1\]](#)
- Hypoglycemic[\[1\]](#)
- Anti-HIV[\[1\]](#)
- Anti-tuberculosis[\[1\]](#)
- Anti-platelet[\[1\]](#)
- 5-HT₃ Receptor Antagonism: Notably, derivatives of indazole-3-carboxylic acid, such as granisetron, are potent and selective 5-HT₃ receptor antagonists used to manage nausea and vomiting induced by chemotherapy.[\[1\]](#)

[Click to download full resolution via product page](#)

Potential therapeutic applications stemming from the indazole core structure.

Safety and Handling

Safety data sheets for **5-chloro-1H-indazole-3-carboxylic acid** and related compounds indicate that they should be handled with care. The compound is harmful if swallowed and causes skin and serious eye irritation.^[7] It may also cause respiratory irritation.^[7]

Recommended Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Handle the compound in a well-ventilated area or a fume hood.

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

5-chloro-1H-indazole-3-carboxylic acid is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceutical agents. Its accessible synthesis and the broad spectrum of biological activities associated with the indazole scaffold make it a compound of high interest for further research and drug discovery programs. This guide provides a foundational understanding of its key properties to aid researchers in their endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8 [matrix-fine-chemicals.com]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [5-chloro-1H-indazole-3-carboxylic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b093944#5-chloro-1h-indazole-3-carboxylic-acid-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com